(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride
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Overview
Description
The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, which is a type of heterocyclic compound containing oxygen atoms . The compound also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to that of 2,3-dihydrobenzo[b][1,4]dioxin, with the addition of a piperazine ring and a methanone group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the piperazine ring and the methanone group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the piperazine ring and the methanone group .Scientific Research Applications
Enzymatic Remediation of Organic Pollutants
Enzymatic approaches using oxidoreductive enzymes, in the presence of redox mediators, have shown promising results in the degradation of various organic pollutants present in industrial wastewater. This method has been particularly effective against recalcitrant compounds, enhancing the efficiency of pollutant degradation. The enzymes laccases, lignin peroxidases, manganese peroxidases, and horseradish peroxidases, among others, have been exploited for this purpose, demonstrating the potential for remediation of a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).
DNA Binding and Fluorescence
The compound Hoechst 33258, which shares structural similarities with “(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride”, binds strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining for chromosome and nuclear analysis in cell biology, highlighting its importance in biotechnological applications and research (Issar & Kakkar, 2013).
Incineration By-Products and Environmental Impact
Chlorophenols, often cited as major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI), have been extensively reviewed. Studies suggest a correlation between chlorophenols and dioxin concentrations, emphasizing the need for improved understanding and management of incineration by-products to mitigate environmental impact (Peng et al., 2016).
Parabens in Aquatic Environments
Parabens, including methylparaben, serve as preservatives in various products, leading to their ubiquitous presence in aquatic environments. Despite being considered emerging contaminants, their biodegradability and low-level presence in water highlight the need for ongoing research into their environmental fate and potential health impacts (Haman et al., 2015).
Genetic Toxicology of Chlorinated Dibenzo-p-dioxins
A review of the genetic toxicology of chlorinated dibenzo-p-dioxins, including their potential mutagenicity and the promoting effect on the mutagenicity of other compounds, underscores the complexity and need for further research to fully understand their health impacts (Wassom et al., 1977).
Future Directions
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-10-9-16(5-4-15-10)14(17)11-2-3-12-13(8-11)19-7-6-18-12;/h2-3,8,10,15H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLEWUCYSLENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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